

(R)-VT104 Technical Support Center: Investigating Off-Target Effects

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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of **(R)-VT104**. All experimental protocols and quantitative data are based on publicly available research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **(R)-VT104**?

(R)-VT104 is a potent, orally active, small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.^{[1][2]} Its primary mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the interaction between TEAD transcription factors and the transcriptional co-activators YAP and TAZ.^{[3][4]} By binding to the central lipid pocket of TEAD proteins, **(R)-VT104** prevents this palmitoylation, thereby disrupting the formation of the active YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation and survival.^{[3][5]}

Q2: Have direct off-target binding studies for **(R)-VT104**, such as kinome scans, been published?

As of the latest available data, comprehensive off-target screening results for **(R)-VT104** against broad panels of kinases or other protein families have not been published. The existing literature primarily focuses on its on-target effects against the four TEAD paralogs (TEAD1-4).

Q3: **(R)-VT104** is described as a "pan-TEAD inhibitor." Does it inhibit all TEAD paralogs equally?

While considered a pan-TEAD inhibitor, **(R)-VT104** exhibits some selectivity among the TEAD paralogs. It has been shown to effectively inhibit the palmitoylation of endogenous TEAD1 and TEAD3.[1][4] Thermal shift assays indicate that **(R)-VT104** can bind to all four TEAD family members, though with potentially varying affinities.[1]

Q4: What are the known mechanisms of resistance to **(R)-VT104**?

Resistance to TEAD palmitoylation inhibitors like **(R)-VT104** can emerge through the hyperactivation of other signaling pathways that can compensate for the loss of YAP/TAZ-TEAD signaling.[6] Genome-wide CRISPR/Cas9 screens have identified that mutations leading to the activation of the MAPK and JAK-STAT signaling pathways can confer resistance by reinstating the expression of a subset of YAP/TAZ target genes.[6]

Q5: How should I prepare **(R)-VT104** for in vitro cell-based assays?

(R)-VT104 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] For cell culture experiments, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced cytotoxicity.[7] Stock solutions can be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability/proliferation assays.

- Question: My cell viability results with **(R)-VT104** are highly variable between experiments. What could be the cause?
- Answer:
 - Compound Solubility: Ensure your **(R)-VT104** stock solution is fully dissolved. Sonication may be recommended for complete dissolution in DMSO.[7] Precipitates in the stock or working solutions can lead to inaccurate dosing.

- **DMSO Concentration:** Verify that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.^[7] Higher concentrations can be toxic to cells and confound the results. Always include a vehicle control (DMSO alone) at the highest concentration used.
- **Cell Seeding Density:** Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
- **Assay Linearity:** Ensure that the cell numbers fall within the linear range of your chosen viability assay (e.g., CellTiter-Glo, MTS). Overly confluent or sparse cultures can produce unreliable results.
- **Treatment Duration:** The duration of treatment can significantly impact results. Ensure consistent incubation times for all experiments. For NF2-deficient mesothelioma cell lines, potent inhibition of proliferation is observed with nanomolar concentrations of VT104.^[1]

Issue 2: Low or no signal in the TEAD auto-palmitoylation assay.

- **Question:** I am not detecting a signal for palmitoylated TEAD in my cell-based assay. What are some potential issues?
- **Answer:**
 - **Inefficient Transfection:** If you are using an overexpression system (e.g., Myc-tagged TEAD in HEK293T cells), confirm the transfection efficiency. Low expression of the tagged TEAD protein will result in a weak signal.
 - **Alkyne-Palmitate Probe:** Ensure the alkyne-palmitate metabolic probe is fresh and used at the correct concentration (e.g., 100 μ M).^{[1][9]} This reagent is critical for the subsequent click chemistry reaction.
 - **Click Chemistry Reaction:** The click chemistry step is crucial for conjugating biotin-azide to the alkyne-modified palmitate.^[10] Verify the concentrations and freshness of all reaction components, including the copper catalyst (CuSO_4), reducing agent (TCEP), and ligand (THPTA).^[10]

- Immunoprecipitation Efficiency: Check the efficiency of your immunoprecipitation by running a Western blot for the total TEAD protein in a fraction of the lysate before and after IP. If the IP is inefficient, you may need to optimize antibody concentration, incubation time, or lysis buffer composition.

Issue 3: High background in co-immunoprecipitation (Co-IP) experiments.

- Question: My Co-IP of the YAP/TAZ-TEAD complex shows high background and non-specific binding. How can I improve this?
- Answer:
 - Lysis Buffer Composition: The stringency of your lysis buffer is critical. Buffers that are too harsh can disrupt the protein-protein interaction, while those that are too mild can lead to high background. Start with a standard RIPA buffer and consider optimizing the detergent concentrations (e.g., Triton X-100, NP-40).
 - Washing Steps: Increase the number and/or duration of wash steps after the antibody-bead incubation. You can also slightly increase the detergent concentration in the wash buffer to reduce non-specific binding.
 - Bead Blocking: Pre-blocking the beads (e.g., Protein A/G) with a blocking agent like bovine serum albumin (BSA) before adding the cell lysate can help reduce non-specific protein binding to the beads themselves.
 - Antibody Specificity: Ensure you are using a high-quality, validated antibody for your bait protein (e.g., TEAD1 or TEAD4).^[1] It is essential to include a negative control, such as an isotype-matched IgG, to differentiate specific from non-specific binding.^[11]

Quantitative Data Summary

Parameter	(R)-VT104 / VT104	TEAD Paralog	Assay Type	Value	Reference
On-Target Binding	VT104	TEAD1	Thermal Shift Assay (ΔT_m)	8.6 °C	[5]
VT104	TEAD1, TEAD3, TEAD4	Thermal Shift Assay (ΔT_m)	Shift Observed	[1]	
In Vitro Potency	(R)-VT104	N/A	Firefly Luciferase Reporter Assay (IC_{50})	0.1 - 1 μM	[8]
VT104	N/A	Pan-TEAD Inhibition (IC_{50})	10.4 nM	[12]	
Cellular Activity	VT104	N/A	Anti-proliferation in NCI-H226 cells (GI_{50})	16 nM	[5]
VT104	N/A	Anti-proliferation in NCI-H2373 cells (GI_{50})	26 nM	[5]	
VT104	N/A	Anti-proliferation in NCI-H2052 cells (GI_{50})	33 nM	[5]	
Solubility	VT104	N/A	DMSO	30-84 mg/mL (71.36 - 199.79 mM)	[3][7]
VT104	N/A	Ethanol	21.02 mg/mL (50 mM)	[12]	

Experimental Protocols

Cell-Based TEAD Auto-Palmitoylation Assay

This protocol is adapted from studies investigating TEAD palmitoylation.[1][10]

- Cell Culture and Transfection:
 - Seed HEK293T cells in a suitable culture dish.
 - Transfect cells with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a standard transfection reagent.
- Metabolic Labeling and Inhibition:
 - 24 hours post-transfection, treat the cells with **(R)-VT104** at the desired concentrations. Include a DMSO vehicle control.
 - Simultaneously, add 100 μ M of an alkyne-palmitate probe to the culture medium.
 - Incubate for 20-24 hours.
- Cell Lysis and Immunoprecipitation (IP):
 - Wash cells with cold PBS and lyse in a suitable IP lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation.
 - Incubate the supernatant with an anti-Myc antibody conjugated to beads overnight at 4°C with rotation.
- Click Chemistry Reaction:
 - Wash the beads several times with lysis buffer.
 - Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO₄. [10]

- Incubate for 1 hour at room temperature.
- Western Blot Analysis:
 - Wash the beads to remove excess click chemistry reagents.
 - Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Detect palmitoylated TEAD by blotting with streptavidin-HRP.
 - Detect total immunoprecipitated TEAD by blotting with an anti-Myc or anti-TEAD antibody.

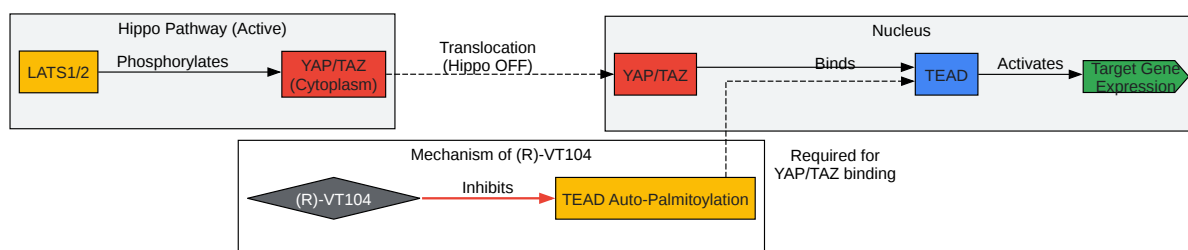
Co-Immunoprecipitation of Endogenous YAP/TAZ-TEAD Complex

This protocol is a general guide for Co-IP of endogenous protein complexes.[\[13\]](#)[\[14\]](#)

- Cell Treatment and Lysis:
 - Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to 80-90% confluency.
 - Treat cells with **(R)-VT104** or DMSO vehicle for the desired time (e.g., 4 or 24 hours).[\[1\]](#)
 - Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40 and protease/phosphatase inhibitors).
- Pre-clearing Lysate:
 - Incubate the clarified cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the pre-cleared supernatant.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with a specific antibody against TEAD1 or TEAD4 overnight at 4°C.[\[1\]](#)

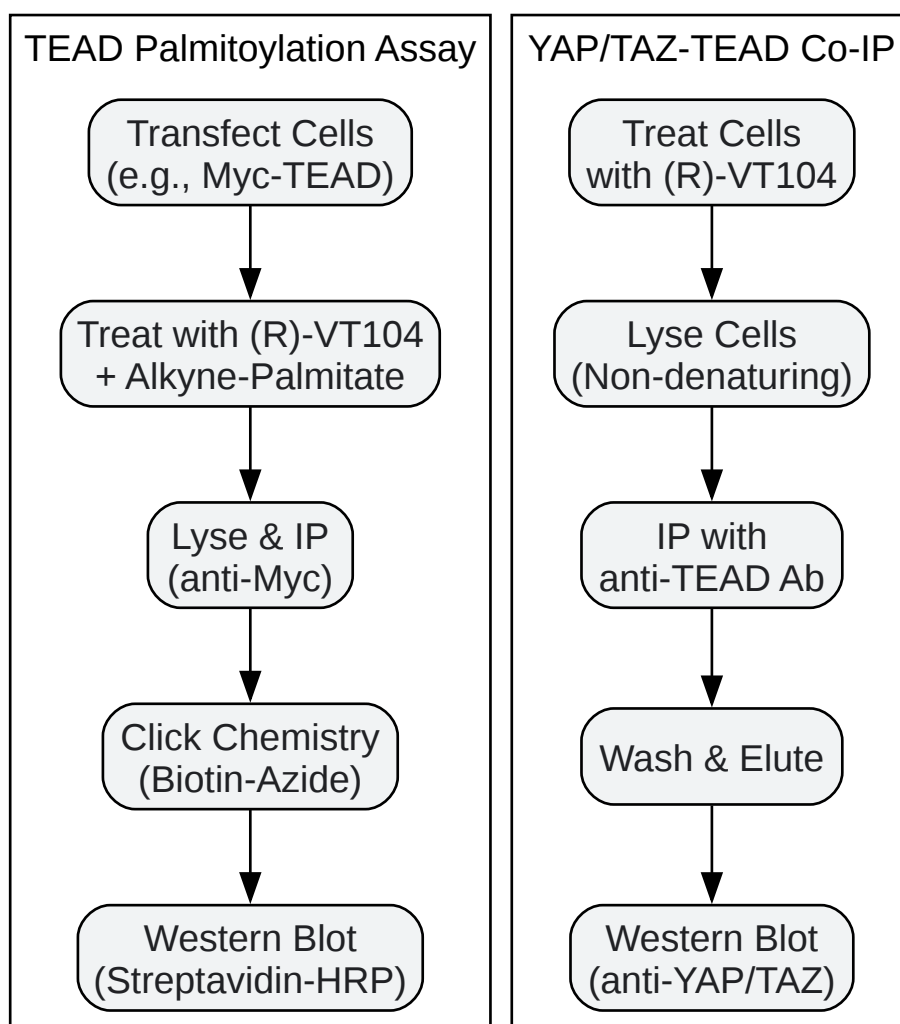
- As a negative control, use an equivalent amount of a non-specific isotype control IgG.
- Add fresh Protein A/G beads and incubate for another 2-4 hours.
- Washing and Elution:
 - Wash the beads 3-5 times with cold Co-IP wash buffer.
 - Elute the immunocomplexes by boiling the beads in SDS-PAGE loading buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Probe the membrane with primary antibodies against YAP, TAZ, and the TEAD paralog used for the IP to confirm the interaction.

Visualizations



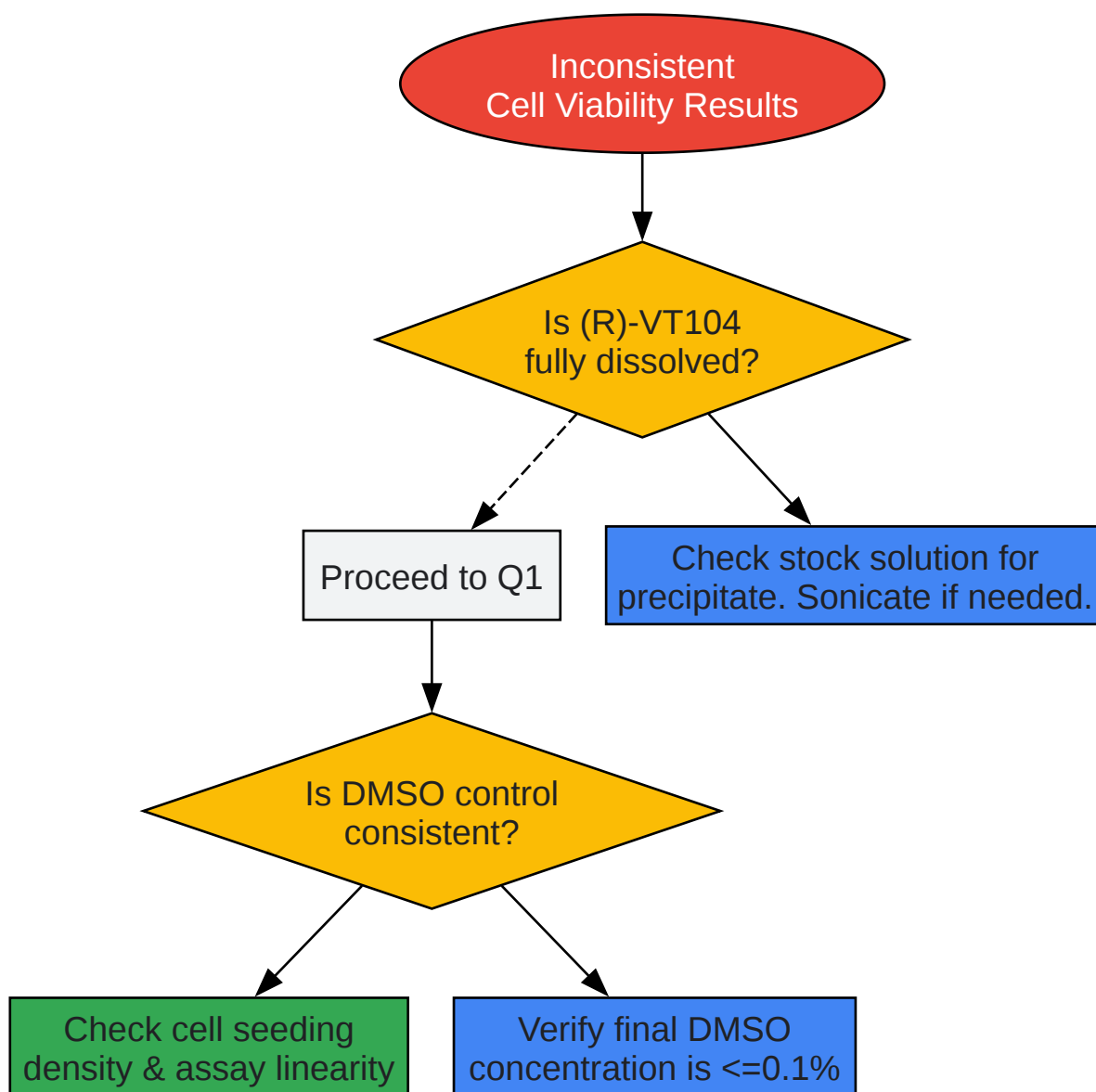
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Hippo signaling pathway and the mechanism of **(R)-VT104** action.



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Workflow for key experiments to assess **(R)-VT104** activity.



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Troubleshooting logic for inconsistent cell viability assays.

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